molecular formula C13H8ClN3S B5710364 (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide

(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B5710364
M. Wt: 273.74 g/mol
InChI Key: MXRBHOIFCGCPFI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide is a heterocyclic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of pharmacological activities, including antimicrobial, antimalarial, anti-inflammatory, and antiparasitic properties

Preparation Methods

The synthesis of (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of glacial acetic acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents such as methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

Properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBHOIFCGCPFI-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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